molecular formula C16H30N2Sn B1310245 4-(Tributylstannyl)pyridazine CAS No. 194865-89-9

4-(Tributylstannyl)pyridazine

Cat. No.: B1310245
CAS No.: 194865-89-9
M. Wt: 369.1 g/mol
InChI Key: UDLLSOQWYYRFPP-UHFFFAOYSA-N
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Description

4-(Tributylstannyl)pyridazine is an organotin compound with the molecular formula C16H30N2Sn. It is a derivative of pyridazine, where a tributylstannyl group is attached to the fourth position of the pyridazine ring. This compound is primarily used in organic synthesis as a reagent and intermediate for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tributylstannyl)pyridazine typically involves the stannylation of pyridazine derivatives. One common method is the reaction of pyridazine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Tributylstannyl)pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new carbon-carbon bond between the pyridazine ring and the organic halide or triflate .

Scientific Research Applications

4-(Tributylstannyl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tributylstannyl)pyridazine involves its ability to act as a nucleophile in substitution and coupling reactions. The tributylstannyl group is electron-rich, making it reactive towards electrophiles. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridazine ring and the organic halide or triflate .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tributylstannyl)pyridine
  • 4-(Tributylstannyl)thiazole
  • 5-Methyl-2-(Tributylstannyl)pyridine

Uniqueness

4-(Tributylstannyl)pyridazine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable reagent in organic synthesis and other scientific research applications .

Properties

IUPAC Name

tributyl(pyridazin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLLSOQWYYRFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423353
Record name 4-(Tributylstannyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194865-89-9
Record name 4-(Tributylstannyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tributylstannyl)pyridazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic route to obtain 4-(tributylstannyl)pyridazines as described in the research?

A1: The research highlights the synthesis of 4-(tributylstannyl)pyridazines via an inverse electron-demand Diels-Alder reaction. [, ] This reaction involves 3,6-disubstituted 1,2,4,5-tetrazines reacting with tributylstannylacetylenes, leading to the formation of the desired 4-(tributylstannyl)pyridazines. [, ] The research specifically points out that using dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate as a starting material results in good yields of the target compound. []

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